3-(1H-imidazol-1-yl)propanamide

説明

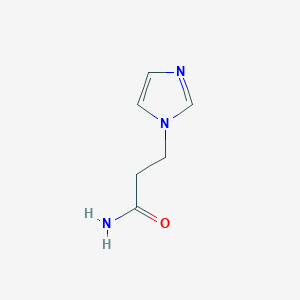

Structure

3D Structure

特性

IUPAC Name |

3-imidazol-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQUSGWKCTXCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555672 | |

| Record name | 3-(1H-Imidazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43115-74-8 | |

| Record name | 3-(1H-Imidazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations of 3 1h Imidazol 1 Yl Propanamide

Established Synthetic Pathways to 3-(1H-imidazol-1-yl)propanamide and its Direct Precursors

Conventional synthetic routes to this compound and its immediate precursors rely on robust and well-understood chemical reactions, including conjugate additions and functional group transformations.

The aza-Michael addition, a type of conjugate addition, represents a highly efficient and atom-economical method for forming the crucial C-N bond between the imidazole (B134444) ring and the propyl sidechain. researchgate.net This reaction typically involves the nucleophilic addition of an amine—in this case, the N-1 of the imidazole ring—to an electron-deficient alkene, such as acrylamide (B121943) or its precursor, acrylonitrile (B1666552). researchgate.net

A direct synthesis of the nitrile precursor, 3-(1H-imidazol-1-yl)propanenitrile, has been successfully demonstrated via a solvent- and catalyst-free aza-Michael addition. d-nb.info In this procedure, imidazole is reacted directly with acrylonitrile at an elevated temperature (e.g., 80 °C), resulting in a high yield of the desired product. d-nb.info This reaction is understood to be a third-order process, being first order in the acceptor (acrylonitrile) and second order in the donor (imidazole). researchgate.net Similarly, the reaction can be performed by refluxing imidazole and acrylonitrile in a solvent like ethanol (B145695). nih.gov The direct aza-Michael addition of imidazole to acrylamide can also be employed, often catalyzed by an imidazolium (B1220033) hydrochloride salt, to yield this compound directly. mdpi.com

| Michael Donor | Michael Acceptor | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | Acrylonitrile | Solvent-free, 80 °C, 3 h | 3-(1H-Imidazol-1-yl)propanenitrile | 98% | d-nb.info |

| Imidazole | Acrylonitrile | Ethanol, reflux, overnight | 3-(1H-Imidazol-1-yl)propanenitrile | 84% | nih.gov |

| Pyrrolidine (example) | Acrylamide | Imidazolium hydrochloride (0.3 eq), Room Temp | 3-(Pyrrolidin-1-yl)propanamide | 96% | mdpi.com |

The attachment of the imidazole moiety can also be viewed as an N-alkylation reaction, a form of coupling where a pre-formed sidechain or its equivalent reacts with the imidazole ring. This approach is fundamental in the synthesis of many N-substituted imidazole derivatives. For instance, the synthesis of imidazol-1-yl-acetic acid, a related structure, has been achieved by reacting imidazole with chloro- or bromo-acetic acid esters. nih.gov

Applying this logic to the target molecule, imidazole can be coupled with a suitable three-carbon electrophile bearing a latent or protected amide group. A common strategy involves the alkylation of imidazole with a 3-halopropanamide. This direct coupling forms the desired carbon-nitrogen bond and assembles the final structure in a single step. While specific examples for this compound are not detailed in the provided literature, the principle is well-established for creating similar structures, such as the reaction between imidazole and 3-bromopropylamine (B98683) to introduce a propyl chain.

A highly effective and common pathway to this compound involves the partial hydrolysis of its corresponding nitrile precursor, 3-(1H-imidazol-1-yl)propanenitrile. nih.gov The synthesis of this nitrile is readily accomplished via the aza-Michael addition as described previously. d-nb.infonih.gov

The conversion of the nitrile group (-CN) to a primary amide (-CONH₂) is a standard organic transformation. lumenlearning.com This hydrolysis can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. lumenlearning.com Careful control of reaction conditions, such as temperature and reaction time, is necessary to stop the reaction at the amide stage, as prolonged hydrolysis will lead to the formation of the corresponding carboxylic acid, 3-(1H-imidazol-1-yl)propanoic acid. youtube.com

| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Aza-Michael Addition | Imidazole, Acrylonitrile | 3-(1H-imidazol-1-yl)propanenitrile | d-nb.infonih.gov |

| 2 | Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | This compound | lumenlearning.comlibretexts.org |

Novel and Green Synthetic Strategies for this compound Analogues

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, often through solvent-free reactions or the use of biocatalysts.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. researchgate.netasianpubs.org Such conditions have been successfully applied to the synthesis of various imidazole derivatives, frequently resulting in higher yields, shorter reaction times, and simpler work-up procedures compared to classical methods. researchgate.netasianpubs.org

Microwave-assisted synthesis is another green technique that can accelerate reactions, often under solvent-free conditions. nih.gov The synthesis of substituted imidazole and pyrazole (B372694) derivatives has been achieved through microwave-assisted, solvent-free ring-opening of epoxides, demonstrating the utility of this approach for rapid and efficient synthesis. nih.gov The aza-Michael addition to form the nitrile precursor of the title compound has itself been performed under solvent-free conditions, highlighting a direct application of this green strategy. d-nb.info These methodologies provide a clear precedent for developing an entirely solvent-free route to this compound and its analogues. researchgate.netnih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. manchester.ac.uk For the synthesis of this compound, a key theoretical application of biocatalysis lies in the hydrolysis of the nitrile precursor.

Nitrile hydratase enzymes are capable of converting nitriles into their corresponding amides with high specificity and often without the formation of the carboxylic acid byproduct that can plague chemical hydrolysis methods. manchester.ac.uk A theoretical biocatalytic route would involve the synthesis of 3-(1H-imidazol-1-yl)propanenitrile via an established method, followed by its conversion to this compound using a suitable nitrile hydratase.

This approach is particularly intriguing for the synthesis of chiral analogues of the target compound. If a substituent were introduced on the propanamide backbone, creating a stereocenter, a stereoselective biocatalyst could potentially be used to resolve a racemic mixture or generate a single enantiomer of the desired amide. While this application remains exploratory for this specific molecule, the field of biocatalytic amide synthesis is rapidly advancing, suggesting this is a viable future strategy. manchester.ac.uk

Synthesis of Advanced Derivatives and Structural Analogues of this compound

The foundational structure of this compound serves as a versatile scaffold for the development of advanced derivatives and structural analogues. Through targeted modifications of the propanamide side chain, the imidazole ring, and the incorporation of diverse aryl and heterocyclic frameworks, medicinal chemists can explore a wide chemical space. These synthetic transformations are crucial for investigating structure-activity relationships (SAR) and developing compounds with tailored properties.

N-Substituted Propanamide Derivatives

The synthesis of N-substituted derivatives of this compound is a primary strategy for modulating the compound's physicochemical properties. These derivatives are typically prepared by forming an amide bond between the carboxylic acid precursor, 3-(1H-imidazol-1-yl)propanoic acid, and a diverse range of primary or secondary amines.

Standard peptide coupling protocols are commonly employed for this transformation. The carboxylic acid is first activated in situ using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). The activated species is then reacted with the desired amine to furnish the N-substituted propanamide derivative. The choice of solvent and the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are critical for achieving high yields and minimizing side reactions.

An alternative approach involves the conversion of 3-(1H-imidazol-1-yl)propanoic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with the appropriate amine, often in the presence of a base to neutralize the HCl byproduct, to yield the final amide.

While direct synthesis for N-substituted 3-(1H-imidazol-1-yl)propanamides is not extensively detailed in the provided literature, analogous syntheses of N-arylindazole-3-carboxamides and pyrazol-1-yl-propanamides provide a well-established blueprint for these transformations. oncternal.comnih.govnih.gov For instance, the synthesis of novel aryl pyrazol-1-yl-propanamides has been achieved by reacting a key oxirane intermediate with various commercially available pyrazoles, followed by coupling with an aromatic amine. oncternal.comnih.gov A similar strategy could be envisioned where an appropriate electrophilic three-carbon synthon is used to alkylate imidazole, followed by amidation.

Table 1: Representative Synthetic Routes for N-Substituted Propanamides

| Precursor 1 | Precursor 2 | Coupling Agent/Method | Product Type |

|---|---|---|---|

| 3-(1H-imidazol-1-yl)propanoic acid | Primary/Secondary Amine | EDCI, HATU, or DCC | N-Alkyl/Aryl-3-(1H-imidazol-1-yl)propanamide |

Imidazole-Ring Modified Analogues

Modifying the core imidazole ring introduces another layer of structural diversity. Substituents can be introduced at the C2, C4, or C5 positions of the imidazole moiety to influence the electronic and steric properties of the molecule.

One common method for synthesizing substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). figshare.com By choosing appropriately substituted starting materials, a wide array of 2,4,5-trisubstituted imidazoles can be prepared. These substituted imidazoles can then be alkylated with a suitable three-carbon chain bearing a nitrile or ester group, followed by hydrolysis or amidation to yield the desired propanamide analogue.

Another strategy involves the direct functionalization of a pre-formed imidazole ring. For example, N-substituted imidazole derivatives can be synthesized by reacting the imidazole nucleus with reagents like ethyl chloroacetate, followed by amidation to produce N-substituted 2-(1H-imidazol-1-yl)acetamides. nih.gov This principle can be extended to propanamide analogues. Furthermore, halogenation of the imidazole ring can provide a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Table 2: Strategies for Imidazole Ring Modification

| Modification Strategy | Key Reaction | Example Starting Materials | Resulting Analogue Type |

|---|---|---|---|

| De Novo Ring Synthesis | Radziszewski Reaction | Benzil, Substituted Aldehyde, Ammonium Acetate (B1210297) | 2,4,5-Substituted Imidazole Core |

| Direct Functionalization | Halogenation/Cross-Coupling | N-Bromosuccinimide, Arylboronic Acid, Pd Catalyst | C-Aryl Imidazole Analogues |

Substituted Aryl and Heterocyclic Propanamide Frameworks

In a well-documented synthesis of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol precursors, the process begins with a substituted acetophenone, which undergoes a Mannich reaction with paraformaldehyde and dimethylamine (B145610) hydrochloride to form a β-aminoketone (Mannich base). mdpi.com This intermediate is then heated with imidazole, which acts as a nucleophile to displace the dimethylamino group, yielding a 1-aryl-3-(1H-imidazol-1-yl)propan-1-one. mdpi.com Although this yields a ketone, this framework is closely related to the target propanamide and can be seen as a key intermediate. The ketone can be further elaborated, for instance, through reductive amination, to access related amine structures. prepchem.com

This synthetic pathway allows for extensive variation. A wide variety of substituted acetophenones can be used to introduce different aryl groups at the C1 position of the propane (B168953) chain. Similarly, other heterocyclic ketones could be employed to generate diverse heterocyclic propanone frameworks. These ketone intermediates could then, in principle, be converted to the corresponding amides through reactions like the Willgerodt-Kindler reaction or via a Beckmann rearrangement of the corresponding oxime, although these are multi-step processes.

Table 3: Synthesis of Aryl/Heterocyclic Propanone Precursors

| Step | Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Mannich Reaction | Substituted Acetophenone, Paraformaldehyde, Dimethylamine HCl | β-(Dimethylamino)propiophenone (Mannich Base) | mdpi.com |

Yield Optimization and Purity Enhancement Techniques in Synthetic Protocols

Optimizing reaction yields and ensuring high purity are paramount in the synthesis of this compound and its derivatives. Several techniques are employed throughout the synthetic sequence to achieve these goals.

Yield Optimization: The optimization of reaction conditions is a critical step. This often involves a systematic study of parameters such as temperature, reaction time, solvent, and catalyst. For instance, in microwave-assisted organic synthesis, which has been applied to the preparation of related heterocyclic amides, parameters can be rapidly screened. prepchem.com A study on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrated that changing the solvent from ethanol to acetonitrile (B52724) and lowering the reaction temperature from 180 °C to 170 °C resulted in a significant improvement in product yield. prepchem.com

Purity Enhancement: After the reaction is complete, a series of purification steps are necessary to isolate the target compound from unreacted starting materials, reagents, and byproducts.

Extraction: Liquid-liquid extraction is a common first step to separate the product based on its solubility and polarity. For example, after a reaction, the mixture might be dissolved in an organic solvent like ethyl acetate and washed successively with water and brine to remove inorganic salts and water-soluble impurities. mdpi.com

Precipitation and Filtration: Often, the crude product can be precipitated by pouring the reaction mixture into a non-solvent, such as ice water. nih.gov The resulting solid can then be collected by vacuum filtration.

Crystallization: Recrystallization is one of the most powerful techniques for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly. The target compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; for example, ethanol is often used for crystallizing imidazole derivatives. nih.gov

Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. The crude product is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column, separating the components based on their differential adsorption to the stationary phase. oncternal.com

Distillation: For liquid products or precursors, such as the intermediate 3-(1H-imidazol-1-yl)propanenitrile, vacuum distillation can be an effective method for purification. nih.gov

The purity of the final compound is typically assessed using analytical techniques such as TLC, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry).

Advanced Structural Elucidation and Spectroscopic Characterization of 3 1h Imidazol 1 Yl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of each nucleus.

Expected 1H and 13C NMR Data for 3-(1H-imidazol-1-yl)propanamide

| Atom/Group | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) | Notes |

| H-2 (imidazole) | ~7.5-8.0 | ~135-140 | Typically the most deshielded imidazole (B134444) proton. |

| H-4 (imidazole) | ~7.0-7.5 | ~125-130 | |

| H-5 (imidazole) | ~7.0-7.5 | ~118-122 | |

| -CH2- (adjacent to imidazole) | ~4.0-4.5 | ~45-50 | Deshielded by the nitrogen of the imidazole ring. |

| -CH2- (adjacent to carbonyl) | ~2.5-3.0 | ~35-40 | |

| -NH2 (amide) | ~7.0-8.0 (broad) | - | Chemical shift can be highly variable and dependent on solvent and concentration. |

| C=O (amide) | - | ~170-175 | Characteristic chemical shift for a carbonyl carbon in an amide. |

This table is predictive and based on general principles and data from related compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, the correlation between the two methylene (B1212753) groups of the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the imidazole ring and the propanamide chain to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the protons of the methylene group adjacent to the imidazole ring and the C-2 and C-5 carbons of the imidazole ring, confirming the N-alkylation site. Correlations would also be seen between the amide protons and the carbonyl carbon.

Solid-state NMR (ssNMR) provides invaluable insights into the structure and dynamics of molecules in the solid state, where intermolecular interactions, such as hydrogen bonding, play a significant role. For this compound, the presence of both a hydrogen bond donor (the amide N-H) and acceptors (the amide carbonyl oxygen and the non-protonated imidazole nitrogen) suggests the formation of extensive hydrogen bonding networks in the solid state.

ssNMR could be employed to:

Probe the different crystalline forms (polymorphs) of the compound.

Characterize the hydrogen bonding network by analyzing the chemical shifts and dynamics of the protons involved.

Determine the relative orientation of the imidazole and propanamide moieties in the crystal lattice.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions.

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands for the imidazole and propanamide groups. Analysis of related N-substituted imidazole acetamides reveals characteristic bands for the amide N-H stretch (around 3200-3300 cm⁻¹), the C=O stretch (around 1650-1680 cm⁻¹), and the C=N stretch of the imidazole ring (around 1550-1600 cm⁻¹) nih.gov. The spectrum of propanamide itself shows strong N-H stretching vibrations and a prominent C=O stretching absorption .

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200-3400 | Strong, often broad |

| Aromatic C-H (imidazole) | Stretch | 3000-3150 | Medium |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| Amide C=O | Stretch | 1650-1680 | Strong |

| Imidazole Ring | C=N and C=C stretches | 1500-1600 | Medium to Strong |

| Amide N-H | Bend | 1590-1650 | Medium |

| C-N (imidazole ring) | Stretch | ~1250 | Medium |

This table is predictive and based on general principles and data from related compounds.

The positions of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. In the solid state, these bands would be expected to shift to lower wavenumbers compared to the gas phase or a dilute solution in a non-polar solvent, indicating the presence of strong intermolecular hydrogen bonds. The extent of this shift can provide qualitative information about the strength of these interactions. Studies on propanamide in different solvents have shown that the degree of molecular association and solvent polarity significantly influence the vibrational frequencies .

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (molecular formula: C₆H₉N₃O), the expected exact mass would be approximately 139.0746 g/mol .

While a detailed mass spectrum of the parent compound is not available in the cited literature, data from related N-substituted imidazole derivatives show that the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed nih.gov. For instance, N-benzyl-2-(1H-imidazol-1-yl)acetamide shows an [M+H]⁺ peak at m/z 216, and N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide shows an [M+H]⁺ peak at m/z 208 nih.gov. A 13C-labeled version of the related compound, 3-(1H-imidazol-1-yl)propionate sodium salt, has been analyzed by mass spectrometry, indicating the suitability of this technique for this class of compounds sigmaaldrich.com.

Plausible Fragmentation Pathways for this compound

Under electron ionization (EI) or electrospray ionization (ESI), this compound would be expected to undergo characteristic fragmentation. Plausible fragmentation pathways include:

Loss of the amide group (-NH₂): This would result in a fragment ion at m/z 123.

Cleavage of the bond between the two methylene groups: This could lead to the formation of an imidazolyl-methyl cation (m/z 81) and a propanamide radical, or a protonated acetamide (B32628) fragment.

McLafferty rearrangement: If applicable, this could lead to the formation of an enol and a neutral alkene.

Formation of the imidazolium (B1220033) ion: Cleavage of the propyl chain could result in the stable imidazolium cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition. For this compound, an HRMS analysis would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This technique's precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

While specific experimental data for this compound is not publicly available, a theoretical HRMS analysis would yield the following expected values.

| Ion Species | Calculated m/z |

| [M+H]⁺ | 154.0818 |

| [M+Na]⁺ | 176.0638 |

| [M+K]⁺ | 192.0377 |

This table represents theoretical values and is not based on experimental data.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions. The synthesis of derivatives of this compound has been noted in academic research, with acknowledgments made to crystallography service centers, but the specific crystal structure of the parent compound has not been published. cardiff.ac.uk

Elucidation of Hydrogen Bonding Networks and Supramolecular Assembly

A crystal structure analysis of this compound would be expected to reveal a complex network of hydrogen bonds. The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the imidazole ring contains a donor nitrogen (N-H in the protonated form or if participating in tautomerism) and an acceptor nitrogen atom. These features would likely lead to the formation of a robust supramolecular assembly, dictating the crystal packing. Common hydrogen bonding motifs would include R²₂(8) and C(4) chains, formed by amide-amide interactions.

Conformational Analysis in Crystalline State

The conformation of this compound in the solid state would be determined by the torsion angles between the imidazole ring, the propyl linker, and the propanamide group. The flexibility of the propyl chain allows for various possible conformations, which would be stabilized by the aforementioned hydrogen bonding and other intermolecular forces within the crystal lattice. An X-ray crystallographic study would precisely define these torsion angles, revealing the lowest energy conformation of the molecule in the crystalline environment. cardiff.ac.uk

Computational and Theoretical Investigations of 3 1h Imidazol 1 Yl Propanamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 3-(1H-imidazol-1-yl)propanamide. ijstr.orgniscpr.res.in These calculations provide a detailed picture of the molecule's behavior at the quantum level.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic structure of a molecule is key to its stability and reactivity. This is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.comirjweb.com Conversely, a smaller gap indicates that the molecule is more readily polarizable and chemically reactive. irjweb.comnih.gov

For imidazole (B134444) derivatives, the HOMO-LUMO energy gap has been used to understand their bioactivity, with a larger gap implying higher stability. irjweb.com In a study of a related imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability and that charge transfer occurs within the molecule. irjweb.com The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com The transition of an electron from the HOMO to the LUMO corresponds to the first electronic excitation and is crucial for understanding electronic absorption properties. schrodinger.comirjweb.com

Theoretical calculations for similar imidazole-containing compounds have shown HOMO-LUMO gaps in the range of 3.4788 eV to 4.3994 eV, depending on the specific structure and the computational method used. researchgate.net These values suggest that such molecules can exhibit intramolecular charge transfer, a property that is significant for various applications.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

Global reactivity descriptors derived from DFT, such as electronegativity, hardness, and softness, provide valuable information about a molecule's reactivity. irjweb.com Chemical hardness, for instance, is a measure of resistance to deformation or polarization. A higher value of chemical hardness, as has been observed in related imidazole derivatives (e.g., 2.2449 eV), points towards greater stability and lower reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps are another powerful tool for predicting reactive sites. mdpi.com These maps visualize the electrostatic potential on the electron density surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. niscpr.res.in For imidazole derivatives, MEP analysis has been used to identify the likely sites for electrophilic and nucleophilic interactions, which is crucial for understanding their binding mechanisms and reactivity patterns. niscpr.res.inmdpi.com

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed using DFT calculations, is instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. ijstr.orgmdpi.com By calculating the theoretical vibrational modes, researchers can correlate them with the observed spectral bands, leading to a detailed understanding of the molecular structure and bonding. mdpi.com For instance, in studies of related imidazole derivatives, the characteristic stretching vibrations of C-H, C=C, and C-N bonds have been assigned based on DFT calculations.

For example, in a study of a similar compound, C-H stretching vibrations were observed in the FT-IR spectrum at 3048, 2930, and 2908 cm⁻¹ and in the FT-Raman spectrum at 3023, 2980, 2930, and 2880 cm⁻¹. mdpi.com These assignments are often aided by scaling the calculated frequencies to better match the experimental data. researchgate.net The agreement between calculated and experimental vibrational spectra provides strong validation for the optimized molecular geometry. cyberleninka.ru

Nonlinear Optical (NLO) Properties Prediction

Computational methods, particularly DFT, are widely used to predict the nonlinear optical (NLO) properties of molecules. Organic molecules with extended π-conjugated systems, like certain imidazole derivatives, are of particular interest for NLO applications due to their potential for large molecular hyperpolarizabilities. semanticscholar.org

The first hyperpolarizability (β₀), a measure of the second-order NLO response, can be calculated to assess a molecule's potential as an NLO material. ijstr.org A narrow HOMO-LUMO energy gap often correlates with enhanced NLO activity, as it facilitates intramolecular charge transfer. Studies on imidazole-based compounds have demonstrated their suitability as potential NLO materials based on calculated dipole moments and hyperpolarizabilities. The investigation of these properties is crucial for the development of new materials for applications in photonics and optoelectronics. semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics in different environments. dntb.gov.ua

Conformational Flexibility and Dynamics in Solution

MD simulations can reveal how a molecule like this compound behaves in a solvent, which is crucial for understanding its properties in a realistic chemical or biological setting. These simulations can track the changes in the molecule's shape and orientation over time, identifying the most stable conformations and the energy barriers between them. For instance, in related imidazole compounds, the flexibility of the molecule is influenced by the rotational freedom around single bonds, such as the bond connecting the imidazole ring to the propanamide side chain. ijstr.org The staggered conformation of the ethylene (B1197577) group connecting an imidazole ring and a nitrile group in a similar molecule highlights the importance of conformational analysis. nih.gov Understanding the conformational landscape is essential for predicting how the molecule might interact with other molecules, such as biological receptors.

Solvent Effects and Solvation Shell Analysis

Computational studies are crucial for understanding how the surrounding solvent medium influences the behavior and properties of a molecule like this compound. Theoretical models, particularly those employing quantum mechanical calculations, can simulate the interactions between the solute (the compound) and solvent molecules. These investigations typically analyze the impact of solvents with varying polarities on the electronic structure, stability, and spectroscopic characteristics of the compound.

Intermolecular Interaction Studies

Theoretical models are instrumental in dissecting the complex network of hydrogen bonds that this compound can form. Due to the presence of hydrogen bond donors (the amide N-H) and multiple acceptors (the carbonyl oxygen and the two nitrogen atoms of the imidazole ring), the compound can engage in both intramolecular and intermolecular hydrogen bonding.

Computational methods like Density Functional Theory (DFT), often using functionals such as B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)), are employed to study these interactions. sciencepg.comresearchgate.net These studies can predict the formation of dimers or larger aggregates stabilized by hydrogen bonds, such as N-H···O interactions between the amide groups of two different molecules. sciencepg.comresearchgate.net

To characterize the nature and strength of these bonds, advanced analytical techniques are used:

Natural Bond Orbital (NBO) Analysis: This method investigates charge transfer between orbitals, providing a measure of the stabilization energy associated with a hydrogen bond. sciencepg.combohrium.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density topology to identify bond critical points (BCPs) characteristic of hydrogen bonds and quantify their strength and nature (e.g., electrostatic vs. covalent character). sciencepg.comresearchgate.net

Non-Covalent Interaction (NCI) Index: This analysis helps visualize weak interactions in 3D space, confirming the presence and nature of hydrogen bonds. sciencepg.comresearchgate.net

Studies on closely related molecules, such as 3-(1H-imidazol-1-yl)propanenitrile, have shown the presence of weak intermolecular C-H···N hydrogen bonds in the crystalline state, highlighting the diverse bonding capabilities of the imidazolylpropyl scaffold. nih.gov

Table 1: Theoretical Methods for Hydrogen Bond Analysis

| Method | Information Provided | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, interaction energies. | Predicts stable conformations and dimerization energies. sciencepg.comresearchgate.net |

| Natural Bond Orbital (NBO) | Charge transfer, stabilization energy (E2). | Quantifies the electronic stabilization from donor-acceptor interactions in a hydrogen bond. sciencepg.combohrium.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density (ρ), Laplacian of electron density (∇²ρ), bond critical points. | Characterizes the strength and nature of the hydrogen bond based on topological properties. sciencepg.comresearchgate.net |

| Non-Covalent Interaction (NCI) Index | Visualization of non-covalent interactions. | Provides a 3D map of attractive and repulsive forces, including hydrogen bonds. sciencepg.comresearchgate.net |

The imidazole ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions are crucial for molecular self-assembly in the solid state and for binding to biological targets that contain aromatic residues.

Theoretical studies, particularly DFT calculations that include dispersion corrections (e.g., M06-2X or B3LYP-D3), are essential for accurately modeling these relatively weak interactions. mdpi.comnih.gov Such computational models can evaluate the geometry and energy of π-π stacked dimers of the compound. Key parameters derived from these calculations include:

Intercentroid Distance: The distance between the geometric centers of the two interacting imidazole rings.

Interplanar Distance: The perpendicular distance between the planes of the aromatic rings.

Ring Offset: The measure of how much one ring is displaced relative to the other in a parallel-displaced arrangement. mdpi.com

Molecular Docking and Ligand-Target Interaction Modelling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. For this compound and its analogs, docking studies provide valuable, non-clinical predictions about potential biological targets and the specific interactions that stabilize the ligand-receptor complex.

The process involves using a computer algorithm, such as those in AutoDock or Glide, to place the flexible ligand into the binding site of a rigid or flexible receptor model. nih.govresearchgate.net The algorithm samples numerous possible conformations and orientations, scoring each based on a force field that estimates the binding energy. The resulting binding affinity, often expressed in kcal/mol, indicates the predicted stability of the complex.

Docking studies on compounds with similar imidazole or propanamide scaffolds have been performed against various non-clinical receptor models. These studies reveal key interactions, such as:

Hydrogen bonds between the ligand's amide or imidazole groups and amino acid residues like arginine or threonine.

π-π stacking between the imidazole ring and aromatic residues like tyrosine.

Hydrophobic interactions involving the propanamide's alkyl chain.

The table below summarizes findings from docking studies on analogous compounds, illustrating the types of receptors investigated and the range of predicted binding affinities.

Table 2: Examples of Molecular Docking Studies on Imidazole-Containing Compounds

| Compound Class | Receptor Target (PDB ID) | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|---|

| Substituted Benzo[d]imidazol-1-yl derivatives | Plasmodium falciparum Adenylosuccinate Lyase (Modelled) | AutoDock Tools | -6.85 to -8.75 | Interaction with active site residues. nih.govresearchgate.net |

| 3-Benzimidazol-1-yl-propan-1-one derivatives | Cyclooxygenase-2 (COX-2) (4COX) | Glide (Schrödinger) | Not specified | Hydrogen bonding within the active site. researchgate.net |

| Biheterocyclic Propanamides | α-Glucosidase (Modelled) | MOE (Molecular Operating Environment) | -7.22 to -9.90 | Hydrogen bonding and hydrophobic interactions. nih.gov |

| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters | Candida albicans Lanosterol 14α-demethylase (1EA1) | MOE (Molecular Operating Environment) | Not specified | Interaction with the enzyme's active site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound, non-clinical QSAR models can be developed to predict the activity of new, unsynthesized derivatives and to understand the key structural features required for a desired biological effect.

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity is compiled.

Descriptor Calculation: Various numerical parameters (descriptors) that describe the physicochemical properties of the molecules are calculated. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., molecular shape, volume, surface area). nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), or machine learning techniques, like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to create an equation that links the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

For imidazole-containing compounds, QSAR studies have shown that properties like molecular volume, shape, and polarity are often important for their activity. nih.gov The resulting QSAR models can be visualized through contour maps, which indicate regions where modifying the structure (e.g., adding a bulky group or an electronegative atom) is predicted to increase or decrease activity, thereby guiding the design of more potent analogs.

Table 3: Key Components of a Computational SAR Study

| Component | Description | Example |

|---|---|---|

| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule. | Descriptors related to molecular volume, shape, and polarity have been shown to be important for imidazole-containing compounds. nih.gov |

| Chemometric Methods | Statistical or machine learning algorithms used to build the relationship model. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM). nih.gov |

| Model Validation | Procedures to assess the robustness and predictive ability of the QSAR model. | Internal validation (e.g., cross-validation) and external validation (using a test set of compounds). nih.gov |

| Application | Use of the validated model to guide further research. | Predicting the biological activity of novel compounds and optimizing lead structures. nih.govmdpi.com |

Reactivity Profiles and Mechanistic Pathways of 3 1h Imidazol 1 Yl Propanamide

Reaction Kinetics and Thermodynamic Considerations

Specific experimental kinetic and thermodynamic data for 3-(1H-imidazol-1-yl)propanamide are not extensively documented in publicly available literature. However, an understanding of its reactivity can be inferred from the known properties of its constituent functional groups.

From a kinetics perspective, the rate-determining step in reactions involving the aromatic imidazole (B134444) ring is typically the initial disruption of aromaticity. masterorganicchemistry.comlumenlearning.com For electrophilic substitution, this involves the attack by the π-system on an electrophile to form a high-energy carbocation intermediate, often called a Wheland intermediate or sigma complex. lumenlearning.com For the amide group, reactions like hydrolysis are generally slow under neutral conditions. The rate-limiting step is the nucleophilic attack on the resonance-stabilized and sterically accessible carbonyl carbon. The reaction rates can be significantly increased by catalysis with acid or base.

Mechanisms of Key Transformations Involving the Imidazole Ring

The imidazole ring is an amphoteric heterocycle, meaning it can react as both an acid and a base, and is susceptible to both electrophilic and nucleophilic attack. nih.gov

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of a hydrogen atom on an unactivated aromatic ring is generally not feasible. Such reactions on the imidazole ring of this compound would require the presence of a good leaving group (e.g., a halogen) at one of the carbon positions (C2, C4, or C5) or significant activation of the ring.

The mechanism for such a reaction, were a suitable substrate available, would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway. This two-step process involves the addition of a nucleophile to the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is eliminated, restoring the aromaticity of the ring. Computational studies on the reaction of imidazole with 2-bromo-1-arylethanone derivatives confirm the feasibility of nucleophilic substitution at the nitrogen atom, which is the more common pathway for N-alkylation. semanticscholar.org For substitution on a ring carbon, the presence of electron-withdrawing groups would be necessary to stabilize the negative charge of the Meisenheimer complex, a condition not met by the alkylpropanamide substituent.

Electrophilic Aromatic Substitution (Theoretical)

The imidazole ring is considered a π-excessive system, rich in electrons, which makes it highly reactive towards electrophiles, more so than benzene (B151609). The general mechanism for electrophilic aromatic substitution (EAS) is a two-step process: attack of the aromatic ring on the electrophile (E+) to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu

The N-1 propanamide substituent influences the position of electrophilic attack. The N-3 atom, with its available lone pair of electrons, strongly directs incoming electrophiles to the C2, C4, and C5 positions by stabilizing the resulting carbocation intermediate. The C2 position is often the most reactive site in imidazolium (B1220033) systems. However, the C4 and C5 positions are also activated. The N-1 substituent itself, being an alkyl chain, does not significantly alter the inherent reactivity pattern of the imidazole ring.

Table 1: Theoretical Reactivity of Imidazole Ring Carbons in EAS

| Ring Position | Relative Reactivity | Rationale |

| C2 | High | Adjacent to two nitrogen atoms; can be readily deprotonated to form a stable ylide or attacked by an electrophile with stabilization from N3. |

| C4 | Moderate to High | Activated by the lone pair of N3; resonance stabilization of the intermediate is effective. |

| C5 | Moderate to High | Activated by the lone pair of N3; electronically similar to the C4 position. |

Mechanisms of Amide Functional Group Reactions

The reactivity of the amide group in this compound is centered on the electrophilic carbonyl carbon.

Hydrolysis Mechanisms

Amide hydrolysis breaks the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.

Table 2: Steps in Acid-Catalyzed Amide Hydrolysis

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid (H₃O⁺), increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine). |

| 4. Elimination | The tetrahedral intermediate collapses, eliminating the amine as a leaving group and reforming the carbonyl double bond. |

| 5. Deprotonation | The resulting protonated carboxylic acid is deprotonated by water to give the final product. |

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile (hydroxide ion, OH⁻) directly attacks the carbonyl carbon. This pathway is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group.

Table 3: Steps in Base-Catalyzed Amide Hydrolysis

| Step | Description |

| 1. Nucleophilic Attack | A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. |

| 2. Elimination | The tetrahedral intermediate collapses, eliminating the amide anion (⁻NHR). This is the rate-determining step as the amide anion is a poor leaving group. |

| 3. Protonation | The strongly basic amide anion immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the neutral amine. |

N-Alkylation and Acylation Processes

N-alkylation or N-acylation of the amide nitrogen in this compound is challenging. The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group through resonance, making it significantly less nucleophilic than an amine nitrogen or the N-3 nitrogen of the imidazole ring.

While direct alkylation is difficult, it can be achieved under forcing conditions. This typically requires the use of a very strong base (e.g., sodium hydride, NaH) to deprotonate the amide, forming a highly nucleophilic amidate anion. This anion can then react with an alkyl halide in a standard SN2 reaction.

In contrast, the N-3 position of the imidazole ring is a much more potent nucleophile and is the primary site of alkylation and acylation. organic-chemistry.org The reaction of imidazoles with alkyl halides or acylating agents is a common method for producing N-substituted imidazole derivatives. google.com N-acyl imidazoles are themselves effective acylating agents due to their moderate reactivity and good solubility in aqueous media. kyoto-u.ac.jp

Table 4: Comparison of Nitrogen Nucleophilicity

| Nitrogen Atom | Location | Relative Nucleophilicity | Rationale |

| N-1 | Imidazole Ring | Not Nucleophilic | Lone pair is part of the aromatic sextet and involved in a bond to the propyl chain. |

| N-3 | Imidazole Ring | High | Basic, sp²-hybridized nitrogen with a localized lone pair, making it an excellent nucleophile. |

| Amide N | Propanamide Chain | Very Low | Lone pair is delocalized by resonance with the adjacent carbonyl group, significantly reducing its availability for nucleophilic attack. |

Role as a Ligand in Organometallic Reactions (Non-Catalytic Focus)

While specific studies focusing exclusively on the non-catalytic organometallic reactions of this compound as a ligand are not extensively documented, its coordination chemistry can be inferred from the well-established behavior of other imidazole-containing ligands. The imidazole moiety is a versatile building block in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.

The primary coordination site in this compound is the sp2-hybridized nitrogen atom of the imidazole ring. This nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The resulting complexes can exhibit various geometries, such as linear, trigonal, tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Research on structurally related imidazole derivatives provides insights into the potential coordination modes of this compound. For instance, studies on ligands like 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol have shown that the imidazole nitrogen atoms readily coordinate to transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Similarly, complex metal-organic frameworks have been synthesized using multidentate imidazole-containing ligands like tris(4-(1H-imidazol-1-yl)phenyl)amine, which coordinates to metal ions like cadmium and nickel through the imidazole nitrogen. nih.gov

The propanamide side chain in this compound can influence the steric and electronic properties of the resulting metal complexes, although it is less likely to be directly involved in coordination under typical non-catalytic conditions. The amide group itself is a weak coordinator, but its presence can affect the solubility and stability of the complexes.

The formation of these organometallic complexes can be represented by the general reaction: M^n+ + xL → [MLx]^n+ where M^n+ is a metal ion, L is the this compound ligand, and x is the coordination number.

Table 1: Potential Coordination Complexes with this compound

| Metal Ion | Potential Geometry | Notes |

| Ag(I) | Linear | Formation of [Ag(L)2]+ is expected. |

| Cu(II) | Square Planar or Distorted Octahedral | Can form complexes like [Cu(L)4]2+ or [Cu(L)2(H2O)2]2+. |

| Zn(II) | Tetrahedral | Likely to form complexes such as [Zn(L)4]2+. |

| Ni(II) | Octahedral | Can form complexes like [Ni(L)6]2+ or with other co-ligands. |

| Co(II) | Tetrahedral or Octahedral | The geometry is often dependent on the reaction conditions. |

Acid-Base Properties and Their Influence on Reaction Pathways

The acid-base properties of this compound are crucial in determining its reactivity, particularly its role as a ligand and its participation in various chemical transformations. The imidazole ring is the primary site of acid-base activity.

The imidazole ring contains two nitrogen atoms. One is a basic, sp2-hybridized nitrogen that can be protonated, while the other is a non-basic, pyrrole-like nitrogen. The pKa of the conjugate acid of imidazole is approximately 7, meaning that the imidazole ring can exist in either a protonated (imidazolium) or a neutral form in aqueous solutions, depending on the pH.

The protonation-deprotonation equilibrium of the imidazole ring is as follows:

Imidazolium-CH2CH2CONH2 + H2O ⇌ Imidazole-CH2CH2CONH2 + H3O+

This equilibrium has a profound impact on the compound's ability to act as a ligand. In acidic solutions (pH < pKa), the imidazole ring will be predominantly in its protonated, imidazolium form. In this state, the lone pair on the nitrogen is unavailable for coordination to a metal center, thus inhibiting its ligating ability. Conversely, in neutral or basic solutions (pH > pKa), the imidazole ring will be in its neutral, deprotonated form, and the nitrogen's lone pair is available for coordination.

Therefore, pH can be used as a switch to control the formation and dissociation of metal complexes with this compound. This pH-dependent behavior is a known phenomenon in imidazole-containing compounds. For instance, polyaspartamide derivatives with pendant 1-(3-aminopropyl)imidazole (B109541) groups exhibit sharp pH-dependent aggregation and deaggregation behavior around pH 7 due to the protonation and deprotonation of the imidazole rings. nih.gov This demonstrates the significant influence of pH on the intermolecular interactions and macroscopic properties of molecules containing the 1-substituted imidazole motif.

The amide group of this compound is generally considered neutral, but it can undergo hydrolysis under strong acidic or basic conditions, although this is typically a slower process compared to the acid-base equilibrium of the imidazole ring.

Table 2: Influence of pH on the Properties of this compound

| pH Range | Predominant Species | Ligating Ability | Potential Reactivity |

| pH < 6 | Imidazolium form | Inhibited | The positively charged imidazolium ring may engage in electrostatic interactions. |

| pH 7-8 | Mixture of neutral and protonated forms | Moderate | Sensitive to small changes in pH, allowing for controlled complexation. |

| pH > 8 | Neutral imidazole form | Enhanced | Readily acts as a ligand to form metal complexes. |

Advanced Applications and Research Directions Utilizing 3 1h Imidazol 1 Yl Propanamide and Its Derivatives

Coordination Chemistry and Metal Complex Formation

The presence of both a nitrogen-donor imidazole (B134444) ring and an oxygen-donor amide group makes 3-(1H-imidazol-1-yl)propanamide an intriguing ligand for the construction of metal-organic complexes and coordination polymers. Research into analogous systems, particularly those involving the closely related 3-(1H-imidazol-1-yl)propanoate ligand, provides a strong foundation for understanding its potential.

The this compound molecule possesses two primary sites for metal coordination: the N3 nitrogen atom of the imidazole ring and the oxygen atom of the amide carbonyl group. This duality allows for several potential coordination modes.

Monodentate Coordination (κN): The most common coordination mode for simple imidazole derivatives involves the lone pair of the sp²-hybridized nitrogen atom. In studies involving the analogous 3-(1H-imidazol-1-yl)propanoate ligand and zinc(II) ions, the imidazole nitrogen coordinates to the metal center in a κ¹-fashion. chemrxiv.org This mode leaves the propanamide side chain free to interact with other molecules, such as solvents or other ligands, through hydrogen bonding.

Bidentate Chelating Coordination (κN, κO): The flexible three-carbon chain connecting the imidazole and amide groups allows the ligand to potentially wrap around a metal center, coordinating through both the imidazole nitrogen and the amide oxygen. This would form a stable six-membered chelate ring, a favored conformation in coordination chemistry. This chelating behavior would enhance the stability of the resulting metal complex.

Bridging Coordination: The ligand can act as a bridge between two or more metal centers. This is fundamental to the formation of coordination polymers. A common mode would involve the imidazole nitrogen coordinating to one metal ion while the amide oxygen coordinates to another. This behavior is crucial for building extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.net

The choice of coordination mode is influenced by several factors, including the preferred coordination geometry of the metal ion, the nature of the counter-anions present, and the solvent system used during synthesis. osti.gov

The synthesis of metal complexes incorporating this compound or its derivatives typically involves straightforward solution-based methods. A common approach is the direct reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a polar solvent like water, methanol, or ethanol (B145695). chemrxiv.orgchemrxiv.org The resulting complexes often precipitate from the solution and can be isolated by filtration. In some cases, solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, may be employed to promote the crystallization of high-quality single crystals suitable for X-ray diffraction. researchgate.net

Characterization of these new materials relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O (amide) and C=N (imidazole) bonds upon complexation provide direct evidence of their involvement in coordination. researchgate.netekb.eg

Elemental Analysis: This technique verifies the empirical formula of the synthesized complexes, ensuring the correct ratio of metal, ligand, and any counter-ions or solvent molecules. researchgate.net

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the complexes and to identify the loss of any coordinated or lattice solvent molecules. researchgate.netnih.gov

The bitopic and flexible nature of the this compound scaffold makes it an excellent candidate for constructing coordination polymers with diverse architectures. By linking metal ions, these ligands can generate extended networks with varying dimensionalities.

1D Chains: The simplest extended structure involves the ligand bridging metal centers to form linear or zigzag chains. osti.gov Studies on related 2-substituted 3-(1H-imidazol-1-yl)propanoate ligands have shown the formation of single polymer chains. chemrxiv.org

2D Layers: By connecting the 1D chains, 2D layered structures can be formed. For instance, research on zinc(II) and sodium 3-(1H-imidazol-1-yl)propanoate resulted in a 2D network of zinc ions and linkers. chemrxiv.org Other imidazole-carboxylate ligands have been shown to form intriguing 2D topologies, including interpenetrating (4,4) grids and Kagome structures. rsc.orgresearchgate.net

3D Frameworks: The cross-linking of 2D layers can lead to the formation of robust 3D frameworks, sometimes referred to as metal-organic frameworks (MOFs). nih.gov In the case of the zinc-propanoate system, the 2D networks were connected via crystal water chains to form a 3D network. chemrxiv.org The use of auxiliary ligands with different geometries can also guide the assembly towards complex 3D nets. osti.gov

The final architecture is highly dependent on the synthetic conditions and the geometric preferences of the constituent metal ions and ligands.

Table 1: Examples of Coordination Polymer Architectures with Related Imidazole-Based Ligands

| Ligand | Metal Ion(s) | Resulting Architecture | Source |

|---|---|---|---|

| Sodium 3-(1H-imidazol-1-yl)propanoate | Zn(II) | 2D network connected via water to form a 3D network | chemrxiv.org |

| Sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate | Zn(II) | 1D polymer chains | chemrxiv.org |

| 4-Imidazol-1-yl-benzoic acid | Cd(II) | 2D → 2D interpenetrating network with (4,4) grid topology | rsc.orgresearchgate.net |

| 4-Imidazol-1-yl-benzoic acid | Cu(II) | 2D Kagome structure | rsc.orgresearchgate.net |

| 1,3-di(1H-imidazol-4-yl)benzene | Zn(II) | 1D chain, 2D network, or 3-fold interpenetrating 3D framework | osti.gov |

Catalysis and Organocatalysis Utilizing this compound Scaffolds

The functional groups within this compound also suggest its potential utility in the field of catalysis, both as a precursor to metal-based catalysts and as an organocatalyst in its own right.

A significant area of modern homogeneous catalysis involves N-heterocyclic carbenes (NHCs) as ligands for transition metals. NHCs are known for forming highly stable bonds with metal centers, leading to robust and active catalysts. The imidazole ring of this compound is a direct precursor to an imidazolium (B1220033) salt, which can then be deprotonated to form an NHC.

The process would theoretically involve:

Alkylation: N-alkylation of the second nitrogen atom (N3) of the imidazole ring to form a disubstituted imidazolium salt.

Deprotonation: Treatment of the imidazolium salt with a strong base to remove the acidic proton at the C2 position, generating the free NHC.

Complexation: Reaction of the in-situ generated NHC with a suitable metal precursor (e.g., of palladium, ruthenium, or rhodium) to form the catalytically active NHC-metal complex.

The propanamide side chain in such a ligand would not only influence solubility but could also modulate the electronic properties of the NHC ligand, thereby tuning the activity and selectivity of the final catalyst. This approach provides a pathway to novel, functionalized homogeneous catalysts for reactions like cross-coupling, metathesis, or hydrogenation.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structure of this compound contains functionalities known to participate in organocatalytic cycles.

Nucleophilic Catalysis: The imidazole ring can act as a nucleophilic catalyst, similar to the well-known 4-dimethylaminopyridine (B28879) (DMAP). It could catalyze reactions such as the acylation of alcohols by forming a reactive acylimidazolium intermediate.

General Base Catalysis: The basic nitrogen atom of the imidazole can function as a general base, activating substrates by deprotonation. This is relevant in reactions like Michael additions or aldol (B89426) reactions. Research has noted the application of related nitrile-functionalized imidazole compounds in Michael addition reactions. researchgate.net

Hydrogen-Bonding Catalysis: The amide group (-CONH₂) is capable of both donating and accepting hydrogen bonds. This feature could be exploited to bind and orient a substrate molecule, working in concert with the catalytically active imidazole ring. This cooperative action could potentially lead to enhanced reactivity and even stereoselectivity in certain transformations, representing a bifunctional organocatalytic approach.

While these applications are largely theoretical at present, they represent promising proof-of-concept directions for future research into the catalytic potential of the this compound scaffold.

Supramolecular Chemistry and Self-Assembly

The unique structural characteristics of this compound, namely the presence of a hydrogen-bond-donating amide group, a hydrogen-bond-accepting imidazole ring, and a flexible propanoyl linker, make it a versatile building block in the field of supramolecular chemistry. This section explores its application in creating organized molecular structures through non-covalent interactions.

Engineering of Hydrogen-Bonded Networks

The primary amide (-CONH2) and the imidazole ring are key functional groups that enable this compound to participate in extensive hydrogen-bonding. The amide group contains two donor protons (N-H) and a carbonyl oxygen acceptor (C=O), while the imidazole ring possesses a pyridinic nitrogen atom that acts as a hydrogen bond acceptor. This multiplicity of interaction sites allows for the formation of robust and predictable hydrogen-bonded networks.

In the crystalline state, derivatives and salts of this compound demonstrate a strong tendency to form ordered assemblies. For instance, the related salt, 3-(1H-imidazol-1-yl)propanaminium 2-carboxy-4,6-dinitrophenolate, forms infinite one-dimensional chains through a combination of N—H···N and N—H···O intermolecular hydrogen bonds. nih.gov This directional and cooperative nature of hydrogen bonding is a fundamental principle in crystal engineering. Imidazole-propanamide salts are noted for creating strong hydrogen-bonded networks, which contributes significantly to the stability of their crystalline structures. The interplay between the amide-amide and amide-imidazole hydrogen bonding motifs can be exploited to design and construct supramolecular architectures with specific topologies and dimensionalities, ranging from simple dimers to complex three-dimensional frameworks.

Exploration of Host-Guest Systems

The imidazole-propyl scaffold has been investigated for its potential in forming host-guest inclusion complexes. Research into related structures, such as 3-[3-(1H-imidazol-1-yl)propyl]-3,7-diaza-bispidine derivatives, has shown their ability to form complexes with host molecules like β-Cyclodextrin. mdpi.com In these systems, the imidazole-containing guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host, while the more polar functionalities can remain exposed to the solvent.

This principle suggests that this compound itself could serve as a guest molecule. Its propanamide tail could be encapsulated by various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The formation of such host-guest systems could be used to modulate the molecule's properties in a controlled manner, for example, by altering its solubility or protecting the encapsulated portion from the external environment. This capability is foundational for developing systems where molecular recognition and encapsulation are key functions.

Materials Science Applications (excluding basic physical properties)

The functional groups inherent in this compound make it an attractive candidate for incorporation into advanced materials. Its ability to coordinate with metal ions and participate in extensive hydrogen bonding allows for its use as a building block in crystalline and polymeric materials with tailored properties.

Integration into Polymeric Systems or Framework Materials (e.g., MOFs, COFs)

The imidazole moiety is a well-established linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). sciopen.com The nitrogen atoms of the imidazole ring can coordinate with metal ions to form the nodes of a MOF structure. mdpi.comnih.gov While this compound has not been extensively reported as a primary linker in major MOF families, its structure is highly suitable for such applications. It can be envisioned as a ligand where the imidazole group binds to a metal center, and the propanamide tail projects into the pores of the resulting framework. This tail could then modify the chemical environment within the pores, for instance, by introducing hydrogen bonding sites that could enhance the selective adsorption of specific molecules like CO2. mdpi.com The encapsulation of imidazole within core-shell MOF@COF hybrid materials has been shown to create unique heterogeneous channels for applications like proton conduction. rsc.orgresearchgate.net

Furthermore, the compound is explored for its potential in the synthesis of advanced polymeric materials. The reactive sites on the molecule could be used to incorporate it as a monomer or a functional cross-linker in polymerization reactions, leading to polymers with embedded imidazole and amide functionalities.

Role in Crystal Engineering for Functional Materials (e.g., electronic, optical properties)

Crystal engineering relies on the predictable control of intermolecular interactions to assemble molecules into crystalline solids with desired structures and functions. mdpi.com The combination of hydrogen bond donors and acceptors in this compound, along with the potential for π-π stacking interactions involving the imidazole ring, makes it a valuable tool for crystal engineers.

Table 1: Crystallographic Interaction Data for a Related Imidazole-Propyl Salt Data for 3-(1H-imidazol-1-yl)propanaminium 2-carboxy-4,6-dinitrophenolate

| Interaction Type | Description | Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bond | N—H···N | - | nih.gov |

| Hydrogen Bond | N—H···O | - | nih.gov |

| π-π Stacking | Intercentroid distance between imidazole and benzene (B151609) rings | 3.7125 (9) | nih.gov |

Biochemical Probe Development and Mechanistic Biological Research (Strictly Non-Clinical, Non-Therapeutic Outcome Focused)

Beyond materials science, this compound and its derivatives serve as valuable tools in fundamental biochemical and mechanistic research. Their utility lies not in treating disease, but in elucidating the underlying mechanisms of biological systems. The compound is employed in biochemical assays to investigate enzyme kinetics and protein-ligand interactions.

The mechanism of interaction often involves the imidazole ring coordinating with metal ions present in the active sites of metalloenzymes, while the amide group can form specific hydrogen bonds with amino acid residues of a target protein. This allows researchers to probe the structure and function of enzyme active sites.

Derivatives of this compound are synthesized to study structure-activity relationships, providing insight into how molecular modifications affect biological interactions. For instance, various ester and semicarbazone derivatives have been created to probe the binding pockets of specific enzymes or receptors. mdpi.comnih.govnih.gov Studies on carbamate (B1207046) derivatives focus on their chemical and enzymatic stability in biological media, using them as tools to understand metabolic pathways and the protective effects of proteins like bovine serum albumin (BSA) on hydrolysis. nih.gov The availability of isotopically labeled versions, such as 3-(1H-Imidazol-1-yl)propionate-1,2,3-¹³C₃ sodium salt, further enhances its utility as a probe in studies utilizing techniques like mass spectrometry or nuclear magnetic resonance (NMR). sigmaaldrich.com

Table 2: Investigational Uses of this compound Derivatives in Non-Clinical Research

| Derivative Class | Research Application | Investigated Mechanism/Interaction | Reference |

|---|---|---|---|

| Oxime Esters | Probing anti-Candida activity | Structure-activity relationship studies to identify key pharmacophoric features for fungal enzyme inhibition. | mdpi.com |

| Aryl/Heterocyclic Esters | Probing anti-Candida potential | Molecular modeling and structure-activity relationship studies against fungal targets. | nih.gov |

| Semicarbazones | Evaluating anti-convulsant potential | Used to gain structural information for understanding interactions with neurological targets. | nih.gov |

| Carbamates | Histamine H3 receptor antagonist research | Studying intrinsic chemical reactivity and recognition by metabolic enzymes (e.g., esterases) and plasma proteins. | nih.gov |

| Diaza-bispidine Complexes | Host-Guest Chemistry | Formation of complexes with β-Cyclodextrin to study encapsulation and molecular recognition. | mdpi.com |

Molecular Probes for Enzyme Mechanism Elucidation

The effectiveness of a molecule as a probe to unravel enzyme mechanisms is often determined by its specific binding characteristics and a structural simplicity that facilitates the clear interpretation of interaction data. While direct studies using this compound as a molecular probe are not widely documented, its chemical characteristics suggest a strong theoretical potential for such applications. The core structure, which includes an imidazole ring and a flexible propanamide tail, possesses key functional groups—the nitrogen atoms in the imidazole ring and the amide group—that can engage in vital hydrogen bonding within an enzyme's active site. The imidazole moiety is particularly versatile, as it can function as a hydrogen bond donor or acceptor and is a recognized ligand for metal ions in metalloenzymes.

A crucial first step in using a compound as a probe is its detailed characterization. For example, the precursor molecule, 3-(1H-imidazol-1-yl)propanenitrile, has been crystallized and its molecular structure analyzed, providing details on bond lengths, conformation, and weak intermolecular hydrogen bonds. nih.gov A similar in-depth structural analysis of this compound would be essential for its use as a mechanistic probe, establishing a baseline to understand conformational changes upon binding.

Moreover, isotopically labeled versions of related compounds, such as 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt, are commercially available. sigmaaldrich.com The creation of a similarly labeled this compound would enable the use of advanced analytical methods. For instance, probes labeled with 13C or 15N allow for Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the chemical environment of the probe's atoms when it binds to a target enzyme, thereby identifying which parts of the molecule are crucial for the interaction. Mass spectrometry could be similarly employed to track covalent modifications or binding kinetics. sigmaaldrich.com Thus, while specific applications have yet to be reported, this compound represents a promising and structurally simple scaffold for creating customized molecular probes to elucidate enzyme mechanisms.

Investigations of Protein-Ligand Interactions at the Atomic Level (e.g., computational models)

Understanding protein-ligand interactions at the atomic level is fundamental to rational drug design, with computational modeling and structural biology offering deep insights. For this compound and its derivatives, several studies have illuminated the key molecular forces and structural features that direct their binding to protein targets.